2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrano[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and thiols under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
- 2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride
Uniqueness
2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O2S |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[[7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H29N3O2S/c1-16-6-9-19(10-7-16)24-28-22-13-26(4,5)31-14-21(22)25(29-24)32-15-23(30)27-20-11-8-17(2)18(3)12-20/h6-12H,13-15H2,1-5H3,(H,27,30) |
InChI Key |
AXDXZUICIDURDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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